Lipophilicity (XLogP3) Comparison: 2.3-Fold Higher Than the Unsaturated 7-Cyclopropyl Analog
The target compound exhibits an XLogP3 of 1.6, which is 2.3-fold higher than 7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 866131-91-1, XLogP3 0.7) [1][2]. It is also 3.2-fold higher than 2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 14388-63-7, XLogP3 0.5) and 1.3-fold higher than the tetrahydro analog lacking the 2-methyl group (CAS 1692672-55-1, XLogP3 1.2) [3][4]. This logP difference of +0.4 to +1.1 units is well above the typical threshold for meaningful permeability discrimination in Caco-2 and PAMPA assays [5].
| Evidence Dimension | Lipophilicity (Computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | 7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine (XLogP3 = 0.7); 2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine (XLogP3 = 0.5); 7-Cyclopropyl-4,5,6,7-tetrahydro analog (XLogP3 = 1.2) |
| Quantified Difference | +0.9 vs. unsaturated 7-cyclopropyl analog; +1.1 vs. 2-methyl analog; +0.4 vs. tetrahydro analog without 2-methyl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
Higher lipophilicity directly correlates with improved passive membrane permeability, making this compound a preferable choice for cell-based assays or programs targeting intracellular proteins where analog permeation may be rate-limiting.
- [1] PubChem Compound Summary for CID 136840701, 7-Cyclopropyl-2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine. Accessed 2026-05-01. View Source
- [2] PubChem Compound Summary for CID 1485500, 7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine. Accessed 2026-05-01. View Source
- [3] PubChem Compound Summary for CID 12212519, 2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine. Accessed 2026-05-01. View Source
- [4] PubChem Compound Summary for CID 136709389, 7-Cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine. Accessed 2026-05-01. View Source
- [5] Lipinski, C.A., et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001, 46(1-3), 3-26. View Source
